molecular formula C10H18N2O4 B14211238 1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole CAS No. 798571-72-9

1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole

Cat. No.: B14211238
CAS No.: 798571-72-9
M. Wt: 230.26 g/mol
InChI Key: SETLTLLMTASGSB-UHFFFAOYSA-N
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Description

1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole is an organic compound that features an imidazole ring substituted with a 2,3-bis(methoxymethoxy)propyl group

Preparation Methods

The synthesis of 1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Protection of Hydroxyl Groups: The starting material, 2,3-dihydroxypropyl, is protected using methoxymethyl chloride to form 2,3-bis(methoxymethoxy)propyl.

    Imidazole Formation: The protected intermediate is then reacted with imidazole under basic conditions to form the desired product.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms, using reagents such as alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the methoxymethoxy groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole can be compared with similar compounds such as:

    2,2’-Bis(methoxymethoxy)-1,1’-binaphthalene: This compound also features methoxymethoxy groups but differs in its aromatic structure.

    1-Methoxy-2-propanol: A simpler compound with a single methoxymethoxy group, used as a solvent in various applications.

The uniqueness of this compound lies in its combination of the imidazole ring and the 2,3-bis(methoxymethoxy)propyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

798571-72-9

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

1-[2,3-bis(methoxymethoxy)propyl]imidazole

InChI

InChI=1S/C10H18N2O4/c1-13-8-15-6-10(16-9-14-2)5-12-4-3-11-7-12/h3-4,7,10H,5-6,8-9H2,1-2H3

InChI Key

SETLTLLMTASGSB-UHFFFAOYSA-N

Canonical SMILES

COCOCC(CN1C=CN=C1)OCOC

Origin of Product

United States

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